Technical Whitepaper: Structural Elucidation of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-
Technical Whitepaper: Structural Elucidation of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-
This technical guide details the structural elucidation, quality control, and analytical characterization of 3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline (CAS Registry Number implied by PubChem CID 203859).
This compound represents a class of alkoxy-substituted anilines often utilized as intermediates in the synthesis of liquid crystals, azo dyes, or lipophilic pharmaceutical probes. Its structure combines a polar aniline head group, a rigidifying methoxy substituent, and a lipophilic p-tolylpentyl tail.
Part 1: Chemical Identity & Theoretical Framework
Before initiating wet-lab analysis, the molecular architecture must be defined to predict spectral behavior. The name "m-Anisidine, 4-..." implies a parent structure of 3-methoxyaniline with a substituent at the 4-position (para to the amino group if numbering starts at C1-NH2? No, in m-anisidine, if NH2 is 1, OMe is 3. Position 4 is adjacent to OMe and para to C6).
Correction on Numbering: Standard IUPAC priority gives the amine (-NH2) position 1.
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Position 1: -NH2
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Position 4: -O-(CH2)5-C6H4-CH3 (Ether tail)
Physicochemical Prediction Table
| Property | Value (Predicted) | Analytical Implication |
| LogP | ~4.8 - 5.2 | Highly lipophilic. Requires high % organic mobile phase in HPLC (e.g., 90% ACN). |
| pKa (NH2) | ~4.0 - 5.0 | Weak base. Retention time shifts significantly with mobile phase pH < 4. |
| UV Max | ~240 nm, ~290 nm | Aniline and Anisole chromophores. Dual detection recommended. |
| Solubility | DMSO, DCM, MeOH | Insoluble in water. Sample prep must use organic solvents. |
Part 2: Synthesis Pathways & Impurity Profiling
Understanding the synthesis is critical for "Negative QC"—knowing what impurities to hunt for. The most robust route involves the O-alkylation of a phenol precursor followed by reduction.
Likely Synthetic Route (Retrosynthesis)
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Precursor A: 4-Nitro-2-methoxyphenol (Vanillic acid derivative).
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Precursor B: 1-Bromo-5-(4-methylphenyl)pentane.
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Step 1 (Coupling): Williamson ether synthesis (Base + A + B)
Nitro intermediate. -
Step 2 (Reduction): Hydrogenation (H2/Pd-C) or Chemical Reduction (Fe/HCl)
Final Amine.
Critical Impurity Matrix
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Impurity A (Regioisomer): If starting from 4-amino-2-methoxyphenol, N-alkylation competes with O-alkylation.
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Impurity B (Homologs): Butyl or Hexyl chain analogs originating from impure alkyl halide reagents.
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Impurity C (Nitro-precursor): Incomplete reduction of the nitro intermediate (Yellow/Orange color).
Diagram: Synthetic Logic & Impurity Origins
Figure 1: Synthetic pathway highlighting the origin of the critical unreduced nitro impurity.
Part 3: Structural Elucidation Protocols
Nuclear Magnetic Resonance (NMR) Strategy
The 1,3,4-substitution pattern on the benzene ring is the fingerprint of this molecule.
1H NMR (400 MHz, DMSO-d6) Assignment Guide
| Region (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Justification |
| 6.50 - 6.70 | Doublet (d) | 1H | Ar-H (C5) | Ortho to alkoxy group; shielded by electron donation. |
| 6.25 - 6.35 | Doublet (d) | 1H | Ar-H (C2) | Isolated proton between NH2 and OMe (Meta coupling). |
| 6.05 - 6.15 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Ortho to NH2, Meta to OMe. |
| 7.05 - 7.15 | Multiplet | 4H | Tolyl Ar-H | Characteristic AA'BB' system of the p-tolyl tail. |
| 4.50 - 5.00 | Broad Singlet | 2H | -NH2 | Exchangeable protons (shifts with concentration). |
| 3.80 - 3.90 | Triplet (t) | 2H | -O-CH2- | Deshielded by oxygen (Ether linkage). |
| 3.70 | Singlet (s) | 3H | -OCH3 | Methoxy group on the aniline ring. |
| 2.50 - 2.55 | Triplet (t) | 2H | Ar-CH2- | Benzylic protons of the pentyl chain. |
| 2.25 | Singlet (s) | 3H | Ar-CH3 | Methyl group on the p-Tolyl ring. |
| 1.30 - 1.80 | Multiplets | 6H | Alkyl Chain | Central methylenes of the pentyl linker. |
Critical Validation Step: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
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Target Correlation: Look for a cross-peak between the Methoxy protons (3.70 ppm) and the Ether methylene protons (3.85 ppm).
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Logic: If the alkylation occurred at the Nitrogen (forming a secondary amine), the Pentyl-CH2 would show NOE with the aromatic protons ortho to the Nitrogen, not the Methoxy group.
Mass Spectrometry (MS) Fragmentation
Using ESI+ (Electrospray Ionization) or EI (Electron Impact).
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Parent Ion: [M+H]+ = 300.2 m/z.
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Fragment A (Tropylium-like): m/z 105. Since the tail is a p-tolyl group attached to a chain, cleavage often yields the methyl-tropylium ion (C8H9+).
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Fragment B (Benzylic Cleavage): Loss of the aniline head group.
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Fragment C (McLafferty Rearrangement): If EI is used, the ether chain may undergo rearrangement, ejecting the alkene.
Diagram: MS Fragmentation Logic
Figure 2: Predicted fragmentation tree for structural confirmation via MS/MS.
Part 4: Validated Analytical Method (HPLC-UV)
This protocol is designed for purity assessment in a drug development context (GLP-ready).
Instrument: HPLC with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm). Justification: The C18 stationary phase interacts with the hydrophobic pentyl-tolyl tail, providing retention.
Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water (Buffers the amine, prevents tailing).
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Solvent B: Acetonitrile (ACN).
Gradient Profile:
| Time (min) | % B (ACN) | Flow Rate (mL/min) | Phase Description |
|---|---|---|---|
| 0.0 | 50 | 1.0 | Initial equilibration. |
| 10.0 | 95 | 1.0 | Linear ramp to elute lipophilic target. |
| 12.0 | 95 | 1.0 | Wash lipophilic impurities. |
| 12.1 | 50 | 1.0 | Re-equilibration. |
Detection:
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254 nm: General aromatic detection.
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210 nm: Sensitive detection for non-conjugated alkyl impurities.
System Suitability Criteria (Self-Validating):
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Tailing Factor: Must be < 1.5 (Ensures amine is protonated and not interacting with silanols).
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Resolution: > 2.0 between the Main Peak and the "Nitro-Intermediate" (which will elute later due to lack of polar NH2).
Part 5: Safety & Handling
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Toxicity: Anilines are methemoglobinemia inducers. Handle in a fume hood.
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Storage: Store under Argon at -20°C. Ethers can form peroxides; however, the aniline moiety is the primary oxidation risk (turning brown/purple upon air exposure).
References
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PubChem Database. M-anisidine, 4-((5-p-tolylpentyl)oxy)- (CID 203859).[4] National Library of Medicine. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Aniline/Ether NMR shifts).
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NIST Chemistry WebBook. Mass Spectra of Alkyl Phenyl Ethers. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]
- 3. 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - M-anisidine, 4-((5-p-tolylpentyl)oxy)- (C19H25NO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - M-anisidine, 4-((5-o-tolylpentyl)oxy)- (C19H25NO2) [pubchemlite.lcsb.uni.lu]
- 6. ebiohippo.com [ebiohippo.com]
